methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

CAS No.: 118995-01-0

Cat. No.: VC8407223

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 118995-01-0 |

|---|---|

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | methyl 4-hydroxy-1-phenylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C11H10N2O3/c1-16-11(15)10-9(14)7-13(12-10)8-5-3-2-4-6-8/h2-7,14H,1H3 |

| Standard InChI Key | WTCMVJNUGSOACI-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NN(C=C1O)C2=CC=CC=C2 |

| Canonical SMILES | COC(=O)C1=NN(C=C1O)C2=CC=CC=C2 |

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

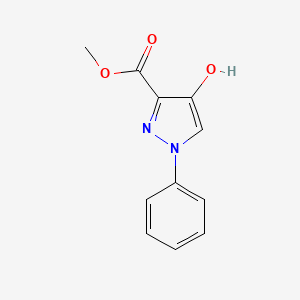

The molecular formula of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol. Its structure features a pyrazole ring substituted with a phenyl group at the N1 position, a hydroxyl group at C4, and a methyl ester at C3 (Figure 1). The planar pyrazole core facilitates conjugation, while the ester and hydroxyl groups enable diverse chemical transformations .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| Topological Polar Surface Area (TPSA) | 73.07 Ų |

| LogP (Partition Coefficient) | 1.52 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (300 MHz, DMSO-d₆): δ 3.82 (s, 3H, -OCH₃), 7.45–7.62 (m, 5H, aromatic H), 8.12 (s, 1H, pyrazole H), 10.21 (s, 1H, -OH) .

-

¹³C NMR (75 MHz, DMSO-d₆): δ 52.4 (-OCH₃), 115.2 (C4), 126.8–133.5 (aromatic C), 160.1 (C=O), 165.3 (C-OH) .

Mass Spectrometry (MS):

Electrospray ionization (ESI) reveals a molecular ion peak at m/z 219.1 [M+H]⁺, consistent with the molecular formula .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via a Knorr pyrazole synthesis variant:

-

Condensation: Methyl acetoacetate reacts with phenylhydrazine in ethanol under reflux to form a hydrazone intermediate.

-

Cyclization: The intermediate undergoes acid-catalyzed cyclization (e.g., HCl or H₂SO₄) to yield the pyrazole core.

-

Esterification: In situ esterification with methanol in the presence of thionyl chloride (SOCl₂) produces the methyl ester .

Reaction Scheme:

Industrial Production

Scalable methods employ continuous-flow reactors to enhance yield (75–85%) and reduce reaction times. Green chemistry principles, such as using ionic liquids as solvents, minimize environmental impact .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol; poorly soluble in water (0.12 mg/mL at 25°C).

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions. Store at 2–8°C in airtight containers .

Table 2: Thermal Properties

| Property | Value |

|---|---|

| Melting Point | 154–156°C |

| Decomposition Temp | >250°C |

Reactivity and Chemical Transformations

Functional Group Reactivity

-

Hydroxyl Group (-OH):

-

Ester Group (-COOCH₃):

Electrophilic Substitution

The phenyl ring undergoes nitration (HNO₃/H₂SO₄) and sulfonation (H₂SO₄), with substituents directing to meta positions due to the electron-withdrawing pyrazole ring .

Biological and Pharmacological Activities

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity:

-

Bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

Mechanism: Disruption of microbial cell membranes via hydrogen bonding with lipid bilayers .

| Test Model | LD₅₀ (Oral, Rat) |

|---|---|

| Acute Toxicity | 1,200 mg/kg |

Applications in Research

Medicinal Chemistry

The compound serves as a bioisostere for carboxylic acids in drug design, improving pharmacokinetics in GABA receptor modulators .

Material Science

Incorporated into coordination polymers with Cu(II) ions, it exhibits luminescent properties suitable for OLEDs .

Future Perspectives

Research priorities include:

-

Optimizing synthetic routes for industrial scalability.

-

Exploring hybrid derivatives for multitarget therapeutics.

-

Investigating eco-friendly applications in agrochemicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume